Fortical

描述

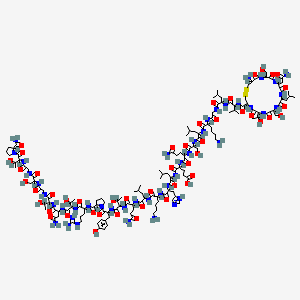

Fortical is a synthetic form of calcitonin, a polypeptide hormone secreted by the parafollicular cells of the thyroid gland in mammals. It is primarily used to treat postmenopausal osteoporosis in women who are at least five years past menopause. The active ingredient in this compound is calcitonin-salmon, which is a recombinant DNA-derived version of the hormone .

准备方法

Synthetic Routes and Reaction Conditions: Fortical is produced using recombinant DNA technology. The gene encoding calcitonin-salmon is inserted into a suitable expression vector, which is then introduced into a host cell, typically Escherichia coli. The host cells are cultured under specific conditions to express the calcitonin-salmon protein. The protein is then purified through a series of chromatographic techniques to obtain the final product .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the genetically modified Escherichia coli cells. The fermentation process is carefully controlled to optimize the yield of calcitonin-salmon. After fermentation, the cells are lysed to release the protein, which is then purified using high-performance liquid chromatography (HPLC) and other purification methods to ensure high purity and potency .

化学反应分析

Types of Reactions: Fortical undergoes various chemical reactions, including:

Oxidation: Calcitonin-salmon can be oxidized, leading to the formation of disulfide bonds between cysteine residues, which are crucial for its biological activity.

Reduction: Reduction reactions can break these disulfide bonds, leading to the loss of biological activity.

Substitution: Substitution reactions can occur at specific amino acid residues, potentially altering the protein’s structure and function.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Various chemical reagents depending on the specific amino acid targeted.

Major Products Formed:

Oxidation Products: Disulfide-bonded calcitonin-salmon.

Reduction Products: Reduced calcitonin-salmon with free thiol groups.

Substitution Products: Modified calcitonin-salmon with altered amino acid residues.

科学研究应用

FDA-Approved Indications

Fortical is FDA-approved for several indications:

- Postmenopausal Osteoporosis : this compound is indicated for women who are at least five years postmenopausal. Clinical studies have demonstrated that it can significantly reduce the risk of vertebral fractures by inhibiting osteoclast activity and increasing bone mineral density (BMD). For instance, a study involving 1,108 postmenopausal women showed a 33% reduction in the risk of new vertebral fractures when treated with 200 IU of intranasal calcitonin daily .

- Paget's Disease of Bone : Calcitonin has been used to manage Paget's disease, which involves abnormal bone remodeling. The hormone helps to decrease bone turnover and alleviate associated symptoms .

- Hypercalcemia : It is also utilized in treating hypercalcemia, particularly in malignancies where calcium levels are elevated due to increased osteoclastic activity .

Off-Label Uses

Research has explored additional applications for this compound beyond its approved indications:

- Pain Management : Calcitonin has been investigated for its analgesic properties in conditions such as vertebral compression fractures (VCFs). A meta-analysis indicated that calcitonin may provide pain relief in patients suffering from VCFs related to osteoporosis .

- Migraine Treatment : Some studies suggest that calcitonin may offer relief from migraine headaches when administered intranasally or subcutaneously. The underlying mechanism may involve modulation of neurotransmitter systems that are implicated in migraine pathophysiology .

Case Study 1: Efficacy in Vertebral Compression Fractures

A randomized controlled trial assessed the efficacy of calcitonin in treating VCFs among postmenopausal women. Participants were divided into three groups receiving either oral recombinant salmon calcitonin, synthetic salmon calcitonin nasal spray, or placebo. Results indicated significant increases in lumbar spine BMD for both treatment groups compared to placebo, highlighting calcitonin's effectiveness in managing osteoporosis-related fractures .

Case Study 2: Long-Term Effects on Bone Density

In a long-term study (36 months), researchers evaluated the impact of this compound on new vertebral fractures among postmenopausal women. The findings suggested that continuous use of calcitonin not only reduced fracture incidence but also contributed to sustained improvements in BMD over time .

作用机制

Fortical exerts its effects by binding to the calcitonin receptor, which is primarily found in osteoclasts. This binding inhibits osteoclast activity, reducing bone resorption and increasing bone mass. Additionally, this compound promotes the renal excretion of calcium, phosphate, sodium, magnesium, and potassium by decreasing tubular reabsorption. This leads to a net increase in bone mass and a reduction in plasma calcium levels .

相似化合物的比较

Miacalcin: Another synthetic form of calcitonin-salmon used for similar indications.

Calcimar: A synthetic form of calcitonin used in the treatment of hypercalcemia and Paget’s disease.

Cibacalcin: A synthetic form of calcitonin used for various bone-related disorders

Uniqueness of Fortical: this compound is unique due to its recombinant DNA origin, which ensures high purity and consistency in its production. It also has a longer duration of action compared to calcitonins of mammalian origin, making it more effective in clinical applications .

生物活性

Fortical, a nasal spray formulation of calcitonin-salmon, is primarily used in the treatment of osteoporosis, particularly for managing vertebral compression fractures (VCFs). This compound exhibits significant biological activity through its mechanisms of action, which include analgesic effects, modulation of bone metabolism, and potential neuroprotective properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Calcitonin is a polypeptide hormone secreted by the parafollicular cells of the thyroid gland. The salmon-derived version, used in this compound, is more biologically active than its human counterpart due to structural differences that enhance its potency and stability in vivo .

Key Mechanisms

- Bone Metabolism Regulation :

-

Analgesic Effects :

- The analgesic properties of calcitonin are attributed to several mechanisms, including:

- Serotonergic Pathways : Studies indicate that calcitonin may modulate pain through serotonergic mechanisms, enhancing pain relief without relying on opioid pathways .

- Endorphin Release : Intravenous administration has been shown to increase plasma beta-endorphin levels, suggesting a role in pain modulation akin to morphine but through different receptors .

- The analgesic properties of calcitonin are attributed to several mechanisms, including:

- Neuroprotective Effects :

Case Studies and Clinical Trials

A pivotal double-blind randomized controlled trial assessed the efficacy of this compound in postmenopausal women with osteoporosis. The study involved 565 participants aged 46 to 86 who were administered either oral recombinant salmon calcitonin (rsCT), synthetic salmon calcitonin nasal spray (ssCT), or placebo over 48 weeks.

Results Summary

| Treatment Group | Change in Lumbar Spine BMD (%) | Statistical Significance |

|---|---|---|

| Oral rsCT | 1.5 ± 3.2 | p = 0.001 |

| Nasal ssCT | 0.78 ± 2.9 | p = 0.009 |

| Placebo | 0.5 ± 3.2 | Not significant |

The results demonstrated a statistically significant increase in lumbar spine BMD for both active treatment groups compared to placebo, highlighting the effectiveness of this compound in improving bone density among osteoporotic patients .

Additional Findings

Another study focused on the long-term effects of this compound on fracture incidence over a 36-month period found that patients receiving calcitonin had a lower rate of new vertebral fractures compared to those on placebo treatment .

Safety Profile and Side Effects

While this compound is generally well-tolerated, some side effects have been reported, including:

- Nasal irritation

- Flushing

- Nausea

- Potential allergic reactions

The incidence of these side effects is relatively low compared to other osteoporosis treatments like bisphosphonates .

属性

IUPAC Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H240N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99-63-239-238-62-79(148)117(210)178-96(59-191)134(227)174-92(52-104(151)202)131(224)172-90(49-69(9)10)129(222)180-98(61-193)135(228)187-114(74(16)197)142(235)181-99)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,110+,111+,112+,113+,114+,115+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBFJLBPOGFECG-VJVYQDLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H240N44O48S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026667 | |

| Record name | Salmon calcitonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Calcitonin binds to the calcitonin receptor (found primarily in osteoclasts) which then enhances the production of vitamin D producing enzymes (25-hydroxyvitamine D-24-hydroxylase), leading to greater calcium retention and enhanced bone density. Binding of calcitonin to its receptor also activates adenylyl cyclase and the phosphatidyl-inositol-calcium pathway., Calcitonin has been demonstrated to have chondroprotective effects under pre-clinical settings. It is debated whether this effect is mediated through subchondral-bone, directly on cartilage or both in combination. We investigated possible direct effects of salmon calcitonin on proteoglycans and collagen-type-II synthesis in osteoarthritic (OA) cartilage. Human OA cartilage explants were cultured with salmon calcitonin (100 pM-100 nM). Direct effects of calcitonin on articular cartilage were evaluated by 1) measurement of proteoglycan synthesis by incorporation of radioactive labeled 35SO4 (5 uCi) 2) quantification of collagen-type-II formation by pro-peptides of collagen type II (PIINP) ELISA, 3) QPCR expression of the calcitonin receptor in OA chondrocytes using four individual primer pairs, 4) activation of the cAMP signaling pathway by EIA and, 5) investigations of metabolic activity by AlamarBlue. QPCR analysis and subsequent sequencing confirmed expression of the calcitonin receptor in human chondrocytes. All doses of salmon calcitonin significantly elevated cAMP levels (P < 0.01 and P < 0.001). Calcitonin significantly and concentration-dependently [100 pM-100 nM] induced proteoglycan synthesis measured by radioactive 35SO4 incorporation, with a 96% maximal induction at 10 nM (P < 0.001) corresponding to an 80% induction of 100 ng/ml IGF, (P < 0.05). In alignment with calcitonin treatments (100 pM-100 nM) resulted in 35% (P < 0.01) increased PIINP levels. Calcitonin treatment increased proteoglycan and collagen synthesis in human OA cartilage. In addition to its well-established effect on subchondral bone, calcitonin may prove beneficial to the management of joint diseases through direct effects on chondrocytes., Caclitonin directly inhibits osteoclastic bone resorption. Another way calcitonin plays a role in calcium homeostasis is by decreasing tubular reabsorption and promoting renal excretion of calcium. The mechanism for analgesia is unknown, but it is thought to be from decreased prostaglandins and stimulation of beta-endorphins. | |

| Record name | Salmon calcitonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcitonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

47931-85-1, 9007-12-9 | |

| Record name | Calcitonin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047931851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salmon calcitonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salmon calcitonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcitonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcitonin (salmon) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcitonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。